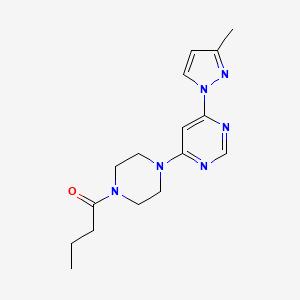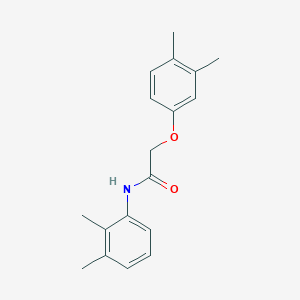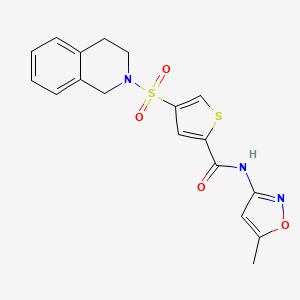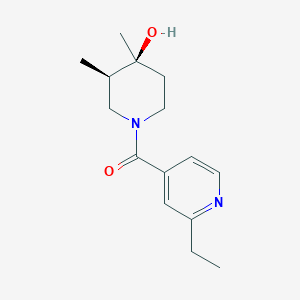
4-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies, including the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles to yield pyrazolo[1,5-a][1,3,5]triazines with various substituents. Another approach includes the treatment of 2-phenyl-4-dichloromethylene-1,3-oxazol-5(4H)-one with arylamidine hydrochloride, leading to oxazolo[4,5-d]pyrimidines which, through further modification, can result in the target compound or its derivatives (Velihina et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines and related compounds is characterized by their ability to form various hydrogen-bonded configurations, which can be two or three-dimensional depending on hydration state and substitution patterns. These structural variations significantly influence the compound's physicochemical properties and biological activity. For instance, the hydrogen-bonded sheet structures in these compounds suggest a high level of molecular stability and potential for diverse biological interactions (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different substituents, influencing their chemical properties and potential therapeutic applications. The versatility in chemical reactions underlines the synthetic adaptability of this class of compounds for targeted medicinal chemistry applications (Ahmed E. M. Mekky et al., 2021).
properties
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)21-9-7-20(8-10-21)14-11-15(18-12-17-14)22-6-5-13(2)19-22/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMGEIXQFZRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606050.png)




![3-propyl-N-[3-(4-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5606090.png)

![N-[3-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5606107.png)
![1-(3-hydroxyphenyl)-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5606112.png)
![7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5606127.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5606153.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)
![2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5606156.png)